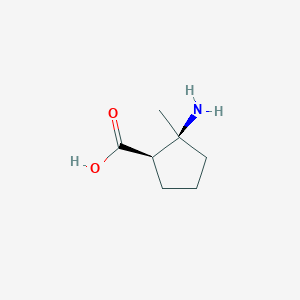

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid

Übersicht

Beschreibung

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid is a chiral β-amino acid with a unique cyclopentane ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of peptidomimetics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One advanced method includes the use of a chiral Ni(II) complex of glycine Schiff base, which undergoes sequential SN2 and SN2’ alkylation to form the desired product . This method offers excellent yields and diastereoselectivity, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of β-peptides and peptidomimetics. These derivatives are designed to enhance bioavailability and therapeutic efficacy in drug development.

- Reactions : It participates in various chemical reactions including oxidation, reduction, and substitution, leading to the formation of diverse derivatives that are valuable in organic synthesis.

Biology

- Enzyme Interactions : (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid is studied for its role in protein-protein interactions and enzyme inhibition. Its structural configuration allows it to modulate the activity of specific enzymes by binding to their active or allosteric sites.

- Neurotransmitter Systems : The compound has been shown to interact with the GABAergic pathway, enhancing GABA receptor activity which is critical for regulating neuronal excitation and inhibition.

Medicine

- Therapeutic Potential : Research indicates potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety due to its neuroprotective effects. Additionally, it is being explored for its antibiotic properties by disrupting bacterial enzyme functions.

- Drug Development : It is utilized as a precursor in the development of antiviral and anticancer drugs, leveraging its unique structural properties for targeted therapeutic effects.

Industry

- Material Development : The compound is applied in the development of novel materials and catalysts within industrial chemical processes. Its unique chemical properties make it suitable for various applications including fine chemical synthesis.

Neuroprotective Effects

Research has demonstrated that this compound may reduce oxidative stress in neuronal cultures exposed to neurotoxic agents, indicating potential applications in neurodegenerative disease treatment.

Antibiotic Properties

Studies have shown that this compound can inhibit bacterial growth by interfering with essential bacterial enzymes.

Integrin Binding

The compound has been investigated for its ability to bind integrins, which are critical for cell signaling and adhesion processes.

Case Studies Overview

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Reduced oxidative stress in neuronal cultures exposed to neurotoxins. |

| Study 2 | Antibiotic effects | Demonstrated inhibition of bacterial growth through enzyme disruption. |

| Study 3 | Antidepressant-like effects | Improved behavioral outcomes in animal models of depression. |

Wirkmechanismus

The mechanism of action of (1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The cyclopentane ring provides steric constraints that enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S,2R)-2-amino-2-methylcyclopentane-1-carboxylic acid: An enantiomer with different biological activity.

(1R,2S)-2-amino-3-methylcyclopentane-1-carboxylic acid: A diastereomer with similar but distinct properties.

Uniqueness

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its cyclopentane ring structure provides rigidity, making it a valuable scaffold in drug design and synthesis .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid, commonly referred to as ACPC, is a cyclic amino acid with significant biological implications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- IUPAC Name : 2-amino-2-methylcyclopentane-1-carboxylic acid

- InChI Key : CHGRKLOXTORQLJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes. The amino and carboxylic groups facilitate hydrogen bonding and ionic interactions, which are critical for modulating enzyme activity and receptor interactions.

Neurotransmitter Modulation

Research indicates that ACPC acts as a modulator of the glutamatergic system. It has been shown to enhance the effects of certain neurotransmitters, particularly in the context of synaptic plasticity and memory formation. For instance, studies demonstrate that ACPC can mimic the effects of glycine at NMDA receptors, leading to increased calcium influx and subsequent neuronal signaling enhancements.

Antioxidant Properties

ACPC also exhibits antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor. The compound’s ability to scavenge free radicals has been documented in various studies, suggesting its potential therapeutic applications in conditions such as Alzheimer's disease .

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of ACPC in animal models of ischemia. Results indicated that administration of ACPC significantly reduced neuronal death and improved functional recovery post-injury. The mechanism was linked to its action on NMDA receptors, where it facilitated neuroprotective signaling pathways .

Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing properties of ACPC in aged rats. The findings revealed that chronic administration improved performance in memory tasks, correlating with increased synaptic plasticity markers in the hippocampus. This suggests a role for ACPC in age-related cognitive decline mitigation.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (1R,2S)-ACPC | ACPC Structure | Neurotransmitter modulation, antioxidant |

| (1S,2S,3R)-1-Amino-2-methylcyclopentane-1,3-dicarboxylic acid | Other Compound | Potent antagonist activity at glutamate receptors |

| Cis-2-Amino-2-methylcyclopentanecarboxylic acid | Cis Compound | Similar neuroprotective effects but different receptor interactions |

Eigenschaften

IUPAC Name |

(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(8)4-2-3-5(7)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRKLOXTORQLJ-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.